Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)-
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Overview
Description
2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 3-amino-2H-chromen-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-amino-2H-chromen-2-one and chloroacetic acid.
Oxidation/Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Could be used in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be related to the inhibition of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: A similar compound with a phenyl group and methyl substitution.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with a chlorobenzoate group.
Uniqueness
2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific substitution pattern and potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for further research and development.
Properties
CAS No. |
78923-94-1 |
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Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-chloro-N-(2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H8ClNO3/c12-6-10(14)13-8-5-7-3-1-2-4-9(7)16-11(8)15/h1-5H,6H2,(H,13,14) |
InChI Key |
VPOZFBFMRSTGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CCl |
Origin of Product |
United States |
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